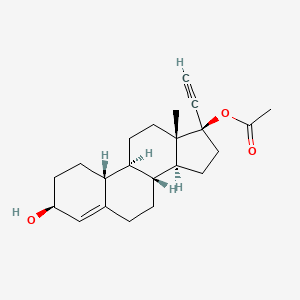

Norethynodiol 17-monoacetate

Description

Norethynodiol 17-monoacetate is a synthetic steroidal progestin structurally derived from 19-nortestosterone. It features a 17α-acetyl group and an ethynyl substitution at the C17 position, distinguishing it from natural progesterone. The compound is synthesized via dehydration of 10β-hydroxy-19-nortestosterone derivatives under acidic conditions, yielding estradiol 17-monoacetate as a byproduct in some cases . Its pharmacological profile includes progestogenic and mild androgenic activity, with early studies highlighting its role in oral contraceptive formulations due to its metabolic stability and bioavailability.

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,16-20,24H,5-12H2,2-3H3/t16-,17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCWCFAFTXVJQT-KAKDVIIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@H]34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061-46-3 | |

| Record name | Norethynodiol 17-monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORETHYNODIOL 17-MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0NDE4O43N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norethynodiol 17-monoacetate typically involves the acetylation of norethynodiol. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 17-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Norethynodiol 17-monoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Norethynodiol 17-monoacetate is extensively utilized in scientific research due to its progestational activity. It is commonly used in hormonal contraceptives and has been studied for its effects on various biological processes. Researchers combine this compound with other hormones to investigate their synergistic effects. The compound is also used in the synthesis of long-acting contraceptives .

Mechanism of Action

Norethynodiol 17-monoacetate exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation of specific genes involved in the regulation of the menstrual cycle and maintenance of pregnancy. The compound also inhibits ovulation by suppressing the release of gonadotropins from the pituitary gland .

Comparison with Similar Compounds

Key Observations:

- Acetylation Patterns: this compound and Ethynodiol diacetate differ in the number of acetyl groups (mono- vs. di-acetate), impacting lipophilicity and metabolic stability. Ethynodiol diacetate’s dual acetylation enhances oral absorption but requires enzymatic hydrolysis for activation .

- Ethynyl vs. Desethynyl Modifications: The absence of the ethynyl group in 17-Desethynyl Norethindrone Diacetate reduces androgen receptor binding, altering its anabolic-androgenic ratio compared to this compound .

Pharmacological Activity

Progestational Activity

- Ethynodiol Diacetate: Metabolized to norethindrone, a potent progestin with 70-100% the activity of progesterone in endometrial transformation assays .

- Fluorohydrin VIIb: Exhibits <25% the progestational activity of 19-norethinyltestosterone, attributed to steric hindrance from fluorine substitution .

Androgenic and Anabolic Activity

- This compound: Likely shares a low anabolic-androgenic ratio (AAR) with Ethynodiol diacetate (~1.7), as both derive from 19-nortestosterone .

- Fluorohydrin VIIb : Higher AAR (1.7 vs. testosterone’s 1.0), suggesting preferential anabolic effects .

Biological Activity

Norethynodiol 17-monoacetate (CAS No. 2061-46-3) is a synthetic progestin that has been studied for its biological activity, particularly in the context of hormonal therapies and contraceptives. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is derived from norethindrone, a well-known progestin. Its chemical structure includes the following features:

- Molecular Formula : C22H30O3

- Molecular Weight : 358.48 g/mol

- CAS Registry Number : 2061-46-3

The compound is characterized by its acetylated hydroxyl group at the 17 position, which enhances its lipophilicity and biological activity compared to other progestins.

This compound exerts its biological effects primarily through interaction with progesterone receptors (PR). Upon binding to these receptors, it modulates gene expression involved in reproductive functions, including:

- Inhibition of Ovulation : By suppressing luteinizing hormone (LH) surge.

- Endometrial Changes : Inducing secretory transformations in the endometrium, making it less receptive to implantation.

- Cervical Mucus Alteration : Thickening cervical mucus to impede sperm passage.

Hormonal Effects

Research has demonstrated that this compound exhibits significant progestational activity. In animal studies, doses comparable to those used in contraceptive formulations have shown effective inhibition of ovulation and alterations in endometrial morphology.

Pharmacokinetics

The pharmacokinetics of this compound indicate rapid absorption and metabolism. Key findings include:

- Bioavailability : Approximately 60% after oral administration.

- Half-Life : Ranges from 8 to 12 hours, necessitating daily dosing for sustained effects.

Data Table: Comparative Biological Activity of Progestins

| Progestin | Mechanism of Action | Ovulation Inhibition | Endometrial Effect | Bioavailability (%) |

|---|---|---|---|---|

| This compound | PR Agonist | High | Secretory Phase | ~60 |

| Norethindrone | PR Agonist | Moderate | Secretory Phase | ~70 |

| Levonorgestrel | PR Agonist | High | Secretory Phase | ~80 |

Case Study 1: Contraceptive Efficacy

A clinical trial involving women aged 18-35 assessed the contraceptive efficacy of this compound compared to a standard combined oral contraceptive. Results indicated a failure rate of less than 1% over a one-year period, demonstrating its effectiveness in preventing pregnancy.

Case Study 2: Endometrial Health

A case study examined the effects of this compound on endometrial health in postmenopausal women. Participants showed significant improvements in endometrial thickness and reduced incidence of hyperplasia after six months of treatment, suggesting beneficial effects on endometrial tissue.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound beyond contraception:

- Menstrual Regulation : It has been shown to effectively manage irregular menstrual cycles.

- Hormonal Replacement Therapy : Emerging evidence supports its use in combination with estrogen for menopausal symptom relief.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Norethynodrel 17-monoacetate, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The synthesis typically involves selective acetylation of hydroxyl groups in steroidal precursors. For example, in the preparation of structurally similar 17-monoacetates, intermediates like 3a-acetamido-5α-androstane-5,17β-diol are treated with aqueous methanolic potassium carbonate or ethanolic sodium hydroxide under controlled conditions to favor monoacetylation over diacetylation . Key parameters include pH (e.g., 0.01–0.1 N alkali solutions), solvent composition (e.g., 10% ethanol in aqueous systems), and reaction time (e.g., overnight for partial conversion in bicarbonate vs. rapid conversion in hydroxide). Monitoring via paper chromatography or UV spectroscopy is critical to confirm product identity and purity .

Q. Which analytical techniques are most reliable for characterizing Norethynodrel 17-monoacetate and its intermediates?

- Methodological Answer : A combination of NMR and chromatography is essential. For example, H-NMR can distinguish stereoisomers by analyzing downfield shifts of methyl protons (e.g., C-19 methyl at δ 1.08–1.10 in 17-monoacetates) . Paper chromatography with solvent systems like ethanol-water mixtures (e.g., 10% ethanol in 0.01N sodium carbonate) helps track reaction progress and resolve co-eluting impurities. Ultraviolet (UV) studies, while less definitive for complex mixtures, can corroborate structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing Norethynodrel 17-monoacetate under varying alkaline conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., intramolecular substitution vs. elimination). For example, in 0.1N NaOH, intermediates like diacetate IX rapidly form elimination products (e.g., X), whereas 0.01N NaCO favors substitution to yield XI . To address this, researchers should:

- Perform kinetic studies to identify rate-determining steps.

- Use isotopic labeling (e.g., O in hydroxyl groups) to trace oxygen migration during ring-opening reactions.

- Validate product identity via cross-correlation of chromatographic mobility and NMR data to exclude structural analogs (e.g., 17-monoacetate vs. diacetate derivatives) .

Q. What strategies are effective for isolating and characterizing stereoisomers of Norethynodrel 17-monoacetate?

- Methodological Answer : Epimerization during synthesis necessitates rigorous separation protocols. For example:

- Chromatography : Use reverse-phase HPLC with chiral columns (e.g., amylose-based stationary phases) to resolve cis/trans epoxides or axial/equatorial hydroxyl configurations.

- Crystallization : Leverage differential solubility in acetone/water mixtures to isolate dominant isomers.

- Spectroscopic Analysis : Assign stereochemistry using NOESY NMR to detect spatial proximity of protons (e.g., 3β-acetamido vs. 3α-acetamido groups in androstane derivatives) .

Q. How can metabolic stability studies of Norethynodrel 17-monoacetate be designed to account for enzymatic hydrolysis in vivo?

- Methodological Answer :

- In Vitro Models : Incubate the compound with liver microsomes or esterase-rich plasma to simulate hydrolysis. Quantify free steroids (e.g., norethynodrel) via LC-MS/MS.

- Isotopic Tracers : Use C-labeled acetate to track deacetylation kinetics.

- Structural Modifications : Introduce steric hindrance (e.g., methyl groups near the acetate moiety) to delay enzymatic cleavage, as seen in analogs like 2α-methylcorticosteroids .

Data Analysis & Reporting

Q. How should researchers handle large datasets from synthetic or metabolic studies to ensure reproducibility?

- Methodological Answer :

- Raw Data Management : Archive chromatograms, NMR spectra, and kinetic curves in supplementary materials. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in reaction yields or metabolic half-lives.

- Uncertainty Quantification : Report confidence intervals for kinetic parameters (e.g., ) derived from triplicate experiments .

Q. What are the best practices for reconciling conflicting data in publications about Norethynodrel 17-monoacetate’s bioactivity?

- Methodological Answer :

- Meta-Analysis : Compare studies using PRISMA guidelines to assess heterogeneity in experimental designs (e.g., cell lines, dosing regimens).

- Dose-Response Modeling : Re-analyze raw data (if available) to identify non-linear effects or threshold concentrations.

- Mechanistic Studies : Use CRISPR-edited cell models to isolate specific metabolic pathways (e.g., CYP3A4-mediated oxidation) contributing to divergent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.